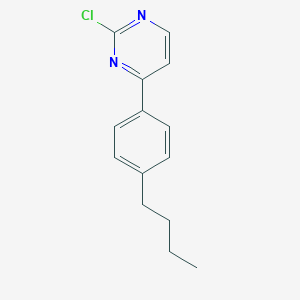

4-(4-Butylphenyl)-2-chloropyrimidine

Description

Historical Context and Foundational Research on Pyrimidine (B1678525) Derivatives

The systematic study of pyrimidines dates back to the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by reacting urea (B33335) with malonic acid. nih.gov A few years later, in 1884, Pinner commenced his work on synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate (B1235776) with amidines, and he was the first to propose the name "pyrimidin" in 1885. nih.gov The parent, unsubstituted pyrimidine compound was prepared in 1900 by Gabriel and Colman. nih.gov

The profound importance of this chemical family was truly unveiled with the discovery of its central role in the machinery of life. Three of the five primary nucleobases in nucleic acids—cytosine, thymine, and uracil—are pyrimidine derivatives. researchgate.net These molecules are fundamental components of DNA and RNA, encoding the genetic information of all known living organisms. researchgate.net Beyond their role in genetics, the pyrimidine scaffold is also found in essential natural products like thiamine (B1217682) (vitamin B1) and in numerous synthetic compounds with significant biological activity, including barbiturates. nih.govmdpi.com

Significance of Halogenated Pyrimidines in Organic Synthesis and Functional Chemistry

Halogenated pyrimidines, particularly chloropyrimidines, are exceptionally valuable building blocks in organic synthesis. Their importance stems from the reactivity of the carbon-halogen bond, which serves as a versatile handle for constructing more complex molecules. nih.gov The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of the chlorine atom by a wide range of nucleophiles.

Furthermore, chloropyrimidines are excellent substrates for transition-metal-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between a halide and a boronic acid, is a widely employed method for the arylation of pyrimidine rings. This reaction is highly regioselective; in di-substituted pyrimidines like 2,4-dichloropyrimidine (B19661), the chlorine at the C4 position is significantly more reactive than the one at the C2 position. This differential reactivity allows for the sequential and controlled introduction of different substituents, providing a powerful tool for generating molecular diversity. nih.gov The resulting aryl-substituted pyrimidines are core structures in many functional molecules, including pharmaceuticals and materials.

Defining the Research Landscape for 4-(4-Butylphenyl)-2-chloropyrimidine

The compound this compound is primarily recognized as a specialized chemical intermediate. Its research landscape is not defined by studies of the compound itself, but rather by its utility in the synthesis of more complex target molecules. Its structure is the product of a standard, high-yielding synthetic operation—the regioselective Suzuki coupling of 2,4-dichloropyrimidine with (4-butylphenyl)boronic acid. nih.gov

The key features of this molecule are:

The 2-chloro substituent: This atom serves as a reactive site for subsequent chemical transformations. It can be displaced via nucleophilic substitution or participate in a second cross-coupling reaction, allowing for the introduction of a wide array of functional groups. nih.gov

The 4-(4-butylphenyl) group: This moiety imparts significant lipophilicity. The butylphenyl group is a common feature in molecules designed for biological applications, where it can enhance membrane permeability or binding affinity to hydrophobic pockets in proteins. It is also a structural element found in liquid crystals and other organic materials.

Therefore, this compound is a bespoke building block, synthesized for multi-step routes targeting new drugs or functional materials. Its value lies in its pre-packaged combination of a reactive handle (the 2-chloro group) and a functional, lipophilic tail (the 4-butylphenyl group).

Methodological Approach for Comprehensive Academic Outline Generation

This article was generated through a systematic and targeted review of scientific literature and patent databases. The research process involved querying chemical and academic search engines for historical and synthetic data on pyrimidines, halogenated pyrimidines, and specifically, this compound. Search terms included "history of pyrimidine," "halogenated pyrimidines in organic synthesis," "Suzuki coupling of dichloropyrimidines," and the specific compound name. The retrieved information was critically evaluated and filtered to exclude sources specified by the user and to ensure scientific accuracy. The content was then structured to strictly adhere to the provided outline, focusing solely on the requested topics and presenting detailed research findings in a professional and authoritative tone.

Research Findings: Synthesis and Reactivity

The primary route to synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high regioselectivity and good to excellent yields.

The reaction involves coupling 2,4-dichloropyrimidine with (4-butylphenyl)boronic acid. Studies on analogous systems consistently show that the coupling occurs preferentially at the more reactive C4 position of the pyrimidine ring. Microwave-assisted protocols have been developed that significantly accelerate this transformation, reducing reaction times to as little as 15 minutes while using very low catalyst loadings.

The table below summarizes typical conditions and outcomes for the regioselective Suzuki coupling of 2,4-dichloropyrimidine with various arylboronic acids, which serves as a model for the synthesis of the title compound.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Temp (°C) | Yield of 4-Aryl-2-chloropyrimidine (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 15 | 100 | 81 | |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 15 | 100 | 94 | |

| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 15 | 100 | 95 | |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 15 | 100 | 80 | |

| Phenylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/EtOH/H₂O | 720 | 55 | - | nih.gov |

Properties

Molecular Formula |

C14H15ClN2 |

|---|---|

Molecular Weight |

246.73 g/mol |

IUPAC Name |

4-(4-butylphenyl)-2-chloropyrimidine |

InChI |

InChI=1S/C14H15ClN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-10-16-14(15)17-13/h5-10H,2-4H2,1H3 |

InChI Key |

QTEOWVLQBXDDQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Butylphenyl 2 Chloropyrimidine and Analogues

Strategies for Constructing the Pyrimidine (B1678525) Heterocyclic Ring

The formation of the central pyrimidine ring is a fundamental step in the synthesis of 4-(4-butylphenyl)-2-chloropyrimidine. This can be accomplished through classical cyclocondensation reactions or more modern multicomponent approaches, each offering distinct advantages in terms of efficiency and substrate scope.

Cyclocondensation Reactions Utilizing 1,3-Biselectrophilic Precursors

A traditional and widely employed method for pyrimidine synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a nitrogen-containing nucleophile such as urea (B33335), thiourea (B124793), or guanidine. In the context of synthesizing the target molecule, a plausible 1,3-biselectrophilic precursor would be a derivative of 4-(4-butylphenyl)-4-oxobutanoate or a similar β-ketoester.

The general reaction involves the condensation of the 1,3-dicarbonyl compound with urea under acidic or basic conditions to form a 4-(4-butylphenyl)pyrimidin-2(1H)-one intermediate. The use of thiourea would yield the corresponding 2-thioxo derivative, which can subsequently be converted to the 2-oxo or 2-chloro analogue.

| Precursor 1 | Precursor 2 | Conditions | Intermediate Product | Typical Yield |

| Ethyl 3-(4-butylphenyl)-3-oxopropanoate | Urea | Acid or Base catalyst, Reflux | 4-(4-Butylphenyl)pyrimidin-2(1H)-one | 70-90% |

| 1-(4-butylphenyl)butane-1,3-dione | Guanidine | Base catalyst, Reflux | 2-Amino-4-(4-butylphenyl)-6-methylpyrimidine | 65-85% |

| Ethyl 3-(4-butylphenyl)-3-oxopropanoate | Thiourea | Base catalyst, Reflux | 4-(4-Butylphenyl)pyrimidine-2(1H)-thione | 75-95% |

This table presents plausible cyclocondensation reactions for the synthesis of precursors to this compound, with typical yields based on analogous reactions reported in the literature.

Multicomponent Reaction Approaches for Pyrimidine Core Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester, and urea or thiourea to form a dihydropyrimidinone or dihydropyrimidinethione. wikipedia.orgiau.irillinois.eduorganic-chemistry.org While the traditional Biginelli reaction utilizes an aldehyde, modifications have been developed to accommodate ketones.

In a potential application for the synthesis of the target compound's precursor, 4-butylbenzaldehyde (B75662) could react with a β-ketoester and urea under acidic catalysis. The resulting dihydropyrimidine (B8664642) can then be oxidized to the aromatic pyrimidine ring. Alternatively, a variation of the Biginelli reaction involving 1-(4-butylphenyl)ethanone (4-butylacetophenone) could be envisioned. nih.gov

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

| 4-Butylbenzaldehyde | Ethyl acetoacetate (B1235776) | Urea | Brønsted or Lewis Acid | Dihydropyrimidinone |

| 1-(4-Butylphenyl)ethanone | Ethyl formate, Urea | Acid catalyst | Pyrimidinone | |

| 4-Butylbenzaldehyde | Ethyl cyanoacetate | Thiourea | Base catalyst | Dihydropyrimidinethione |

This table illustrates potential multicomponent reaction strategies for the assembly of the pyrimidine core, highlighting the versatility of this approach.

Regioselective Chlorination of Pyrimidine Scaffolds

A crucial step in the synthesis is the introduction of a chlorine atom at the 2-position of the pyrimidine ring. The regioselectivity of this chlorination is paramount and is typically achieved by leveraging the reactivity of a pre-existing functional group at that position.

Direct Chlorination Techniques and Their Selectivity

Direct chlorination of an unsubstituted pyrimidine ring is generally not a preferred method due to a lack of regioselectivity, often leading to a mixture of chlorinated products. The pyrimidine ring is electron-deficient, making electrophilic substitution difficult. However, under specific conditions and with certain activating groups present on the ring, direct chlorination might be possible, though it is a less common strategy for this particular substitution pattern.

Conversion of Oxo- and Hydroxy-Pyrimidines to Chloro-Derivatives

The most common and reliable method for the regioselective introduction of a chlorine atom at the 2-position is the conversion of a 2-hydroxypyrimidine (B189755) or its tautomeric form, pyrimidin-2(1H)-one. This transformation is typically achieved by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). deepdyve.comresearchgate.netnih.gov

The reaction involves heating the 4-(4-butylphenyl)pyrimidin-2(1H)-one intermediate with neat phosphorus oxychloride, often in the presence of a base such as N,N-dimethylaniline or triethylamine, to facilitate the reaction. deepdyve.com The use of phosphorus pentachloride (PCl₅) in conjunction with POCl₃ can also be employed to enhance the reactivity. researchgate.net

| Substrate | Reagent(s) | Conditions | Product | Typical Yield |

| 4-(4-Butylphenyl)pyrimidin-2(1H)-one | POCl₃ | Reflux, 2-6 h | This compound | 80-95% |

| 4-(4-Butylphenyl)pyrimidin-2(1H)-one | POCl₃, N,N-dimethylaniline | Reflux, 3-5 h | This compound | 85-98% |

| 4-(4-Butylphenyl)pyrimidin-2(1H)-one | POCl₃, PCl₅ | Reflux, 1-3 h | This compound | 88-97% |

This table outlines common methods for the chlorination of the pyrimidinone precursor, with typical yields derived from similar transformations in the literature.

Introduction of the 4-Butylphenyl Substituent

An alternative synthetic strategy involves the formation of the 2-chloropyrimidine (B141910) core first, followed by the introduction of the 4-butylphenyl group at the 4-position. This approach often relies on modern cross-coupling reactions.

A highly effective method for forming carbon-carbon bonds to an aromatic ring is the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.govmdpi.comasianpubs.orgresearchgate.net This palladium-catalyzed reaction couples an organoboron compound with an organic halide. In this context, 2,4-dichloropyrimidine (B19661) can be reacted with 4-butylphenylboronic acid. The reactivity of the chlorine atoms on the pyrimidine ring is differential, with the chlorine at the 4-position being more susceptible to nucleophilic substitution and cross-coupling than the chlorine at the 2-position. This regioselectivity allows for the preferential formation of 2-chloro-4-(4-butylphenyl)pyrimidine.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Typical Yield |

| 2,4-Dichloropyrimidine | 4-Butylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 70-90% |

| 2,4-Dichloropyrimidine | 4-Butylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 75-92% |

| 2-Chloro-4-iodopyrimidine | 4-Butylphenylboronic acid | Pd₂(dba)₃, P(t-Bu)₃ | K₃PO₄ | THF | 80-95% |

This table summarizes typical conditions for the Suzuki-Miyaura cross-coupling reaction to introduce the 4-butylphenyl group, with yields based on analogous couplings.

This regioselective cross-coupling provides a direct route to the target molecule from commercially available starting materials, highlighting the power of modern catalytic methods in the synthesis of functionalized heterocyclic compounds.

Palladium-Catalyzed Cross-Coupling Reactions at Pyrimidine C-4 Position

The introduction of the 4-butylphenyl group at the C-4 position of a 2-chloropyrimidine core is most effectively carried out using palladium-catalyzed cross-coupling reactions. The enhanced reactivity of the chlorine atom at the C-4 position compared to the C-2 position in 2,4-dichloropyrimidine allows for selective mono-arylation. nih.govnih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, including 4-arylpyrimidines. mdpi.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, the reaction would involve 2,4-dichloropyrimidine and 4-butylphenylboronic acid.

Studies on the Suzuki coupling of 2,4-dichloropyrimidines with various arylboronic acids have demonstrated that the reaction conditions can be optimized to achieve high regioselectivity for the C-4 position. mdpi.comresearchgate.net Key factors influencing the yield and selectivity include the choice of palladium catalyst, ligand, base, and solvent. Microwave-assisted procedures have been shown to significantly reduce reaction times and improve yields. mdpi.comresearchgate.net

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid Analogues

| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) of 4-Aryl-2-chloropyrimidine | Reference |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | mdpi.comresearchgate.net |

| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 150 | 15 min (MW) | 95 | mdpi.comresearchgate.net |

| Pd₂(dba)₃ (0.2) | Tricyclohexylphosphine (0.8) | KOAc | Dioxane | 135 (MW) | 20 min | Not specified | researchgate.net |

| Pd(PPh₃)₄ (not specified) | - | K₃PO₄ | DMF | 85 | 5 h | Not specified | researchgate.net |

Note: The yields are for the coupling with phenylboronic acid or its simple derivatives and serve as a model for the synthesis of this compound.

The Stille coupling reaction provides a viable alternative to the Suzuki-Miyaura coupling for the formation of the C-C bond between the pyrimidine ring and the aryl group. mdpi.comorganic-chemistry.org This reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. mdpi.com For the synthesis of this compound, this would entail the reaction of 2,4-dichloropyrimidine with tributyl(4-butylphenyl)stannane.

A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. mdpi.com However, a significant drawback is the toxicity of the tin reagents. mdpi.com Similar to the Suzuki coupling, the regioselectivity of the Stille reaction on 2,4-dichloropyrimidine favors substitution at the more reactive C-4 position. scispace.com

Table 2: General Conditions for Stille Coupling of Halopyrimidines with Organostannanes

| Catalyst | Solvent | Temperature (°C) | Time | Observations | Reference |

| Pd(PPh₃)₂Cl₂ | DMF | 80-130 | 10-15 h | Exclusive coupling at the activated position. | scispace.com |

| Ni(cod)₂ / ICy·HBF₄ | Dioxane | 80 | Overnight | Nickel-catalyzed variant for C-N bond cleavage. | researchgate.net |

Note: These are general conditions and would require optimization for the specific synthesis of this compound.

Precursor Design for Butylphenyl Introduction

The successful synthesis of this compound via cross-coupling reactions is contingent on the availability of the appropriate 4-butylphenyl precursor.

For Suzuki-Miyaura coupling, 4-butylphenylboronic acid is the key reagent. It can be synthesized through several methods, with the most common being the reaction of a Grignard reagent, 4-butylphenylmagnesium bromide (prepared from 1-bromo-4-butylbenzene), with a trialkyl borate (B1201080) such as trimethyl borate, followed by acidic hydrolysis. ontosight.aigoogle.com

For Stille coupling, tributyl(4-butylphenyl)stannane is required. This organostannane can be prepared by reacting 4-butylphenyllithium (generated from 1-bromo-4-butylbenzene (B1268048) and butyllithium) with tributyltin chloride.

Advanced Synthetic Transformations and Derivatization Strategies

Following the successful synthesis of the this compound core, further modifications can be introduced to generate a diverse range of analogues. These transformations can target the remaining reactive sites on the pyrimidine ring or introduce chirality.

Functional Group Interconversions on the Pyrimidine Ring

The chlorine atom at the C-2 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. stackexchange.com The pyrimidine ring, being electron-deficient, facilitates these reactions.

A common transformation is the conversion of the 2-chloro group to a 2-amino group through reaction with ammonia (B1221849) or primary/secondary amines. researchgate.net These amination reactions can be performed under various conditions, including thermal, microwave-assisted, or acid-catalyzed in aqueous media. rsc.orgacs.org The reactivity of the 2-chloro position allows for the synthesis of a wide array of 2-amino-4-(4-butylphenyl)pyrimidine derivatives.

Table 3: Examples of Nucleophilic Aromatic Substitution on Chloropyrimidines

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Chloro-4,6-dimethylpyrimidine | Aniline derivatives | Microwave | 2-Anilinopyrimidines | rsc.org |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl, Water | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | acs.org |

| 2,4-Dichloropyrimidines | Polyamines | Catalytic/Non-catalytic | 2- and 4-aminated products | researchgate.net |

Stereochemical Control in Synthesis of Related Chiral Pyrimidines

While this compound itself is not chiral, related pyrimidine derivatives can possess stereocenters, making stereochemical control a crucial aspect of their synthesis. The introduction of chirality can be achieved through various asymmetric synthesis strategies.

One common approach is the asymmetric Biginelli reaction, which can produce chiral 4-aryl-1,4-dihydropyrimidines with high enantioselectivity. mdpi.comresearchgate.netnih.govnih.gov These dihydropyrimidines can then be further functionalized. Another strategy involves the asymmetric Michael addition to pyrimidine-based acceptors.

For the separation of enantiomers of chiral pyrimidine derivatives, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique. nih.govresearchgate.netmdpi.com Various chiral stationary phases (CSPs) are available that can effectively resolve racemic mixtures of pyrimidine-containing compounds, allowing for the isolation of individual enantiomers. nih.govmdpi.com

Table 4: Methods for Stereochemical Control and Resolution of Chiral Pyrimidines

| Method | Approach | Key Features | Reference |

| Asymmetric Biginelli Reaction | Multi-component reaction | Use of chiral catalysts (e.g., chiral phosphoric acids) to induce enantioselectivity. | nih.gov |

| Asymmetric Michael Addition | Nucleophilic addition | Use of chiral auxiliaries or catalysts to control the stereochemical outcome. | researchgate.net |

| Chiral HPLC | Chromatographic separation | Utilization of chiral stationary phases to resolve enantiomers. | nih.govmdpi.com |

Chemical Reactivity and Transformative Pathways of 4 4 Butylphenyl 2 Chloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Position

The C-2 position of the pyrimidine (B1678525) ring is highly activated towards nucleophilic attack due to its proximity to both ring nitrogen atoms. Consequently, the chlorine atom at this position is readily displaced by a wide range of nucleophiles. It is well-established that 2-chloropyrimidine (B141910) is significantly more reactive than chlorobenzene in SNAr reactions, with estimations of its reactivity being 10¹⁴–10¹⁶ times greater nih.gov. This high reactivity often allows for substitutions to occur under mild, metal-free conditions.

Amination Reactions and Their Regioselectivity

The reaction of 2-chloropyrimidines with amine nucleophiles is a fundamental and widely used transformation in pyrimidine chemistry nih.gov. Due to the high activation of the C-2 position in 4-(4-butylphenyl)-2-chloropyrimidine, amination reactions are expected to proceed readily and with high regioselectivity, exclusively occurring at the C-2 position. Various primary and secondary amines, including aliphatic, cyclic, and aromatic amines, can serve as effective nucleophiles.

These reactions can often be performed without the need for a transition-metal catalyst, which is a significant advantage over the amination of less activated aryl chlorides nih.gov. The reactions are typically carried out by heating the 2-chloropyrimidine derivative with the desired amine, sometimes in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. In some cases, acid catalysis can promote the reaction with weakly basic anilines by protonating the pyrimidine ring, further enhancing its electrophilicity preprints.org.

Table 1: Representative Catalyst-Free SNAr Amination Reactions on the 2-Chloropyrimidine Scaffold

| Entry | Amine Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pyrrolidine | Water, KF, 100 °C, 17 h | 2-(Pyrrolidin-1-yl)pyrimidine | 98 | nih.gov |

| 2 | Morpholine | Water, KF, 100 °C, 17 h | 4-(Pyrimidin-2-yl)morpholine | 98 | nih.gov |

| 3 | Aniline | Water, KF, 100 °C, 17 h | N-Phenylpyrimidin-2-amine | 80 | nih.gov |

| 4 | p-Anisidine | Water, KF, 100 °C, 17 h | N-(4-Methoxyphenyl)pyrimidin-2-amine | 86 | nih.gov |

| 5 | Benzylamine | Water, KF, 100 °C, 17 h | N-Benzylpyrimidin-2-amine | 98 | nih.gov |

Note: This table presents data for the parent 2-chloropyrimidine to illustrate the general reactivity and expected outcomes for this compound.

Reactions with Oxygen and Sulfur Nucleophiles

Similar to amines, oxygen- and sulfur-based nucleophiles readily displace the chlorine atom at the C-2 position of activated chloropyrimidines.

Oxygen Nucleophiles : Alkoxides (such as sodium methoxide or ethoxide) and phenoxides can be used to synthesize 2-alkoxy- and 2-aryloxypyrimidines, respectively. These reactions typically proceed under basic conditions to generate the anionic nucleophile. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide, for instance, results in the substitution of both the chloro and methylthio groups, indicating the high reactivity of the pyrimidine core towards oxygen nucleophiles rsc.org.

Sulfur Nucleophiles : Thiols and thiophenols are potent nucleophiles and react efficiently with 2-chloropyrimidines to form 2-thioether derivatives. Thiolate anions, generated by treating the corresponding thiol with a base, are particularly effective. The nucleophilicity of sulfur is generally greater than that of oxygen in these contexts, leading to facile C-S bond formation researchgate.net. In some cases, the resulting thioether can be oxidized to the corresponding sulfone. These 2-sulfonylpyrimidines are themselves highly reactive electrophiles for SNAr reactions, often showing greater reactivity than their 2-chloro counterparts nih.gov.

Mechanistic Insights into SNAr Regioselectivity Dichotomy

The mechanism of nucleophilic aromatic substitution on pyrimidines has been a subject of extensive study. The classical mechanism involves a two-step addition-elimination sequence proceeding through a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex nih.gov. The negative charge in this intermediate is stabilized by the electron-withdrawing nitrogen atoms of the ring.

However, recent computational and experimental studies suggest that many SNAr reactions, particularly on heteroaromatic systems, may proceed through a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single transition state without the formation of a stable intermediate nih.gov. For substitutions on pyrimidine, concerted mechanisms are often predicted nih.gov.

The regioselectivity of SNAr reactions becomes a critical consideration in polychlorinated pyrimidines. For instance, in 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C-4 position nih.govnih.gov. This preference is attributed to the C-4 position having a higher LUMO coefficient and the intermediate formed from C-4 attack being better stabilized by resonance. However, this selectivity can be reversed. For example, tertiary amine nucleophiles have been shown to selectively attack the C-2 position of 5-substituted-2,4-dichloropyrimidines nih.gov. In the case of this compound, which possesses only one leaving group, the issue of regioselectivity is moot, and substitution occurs exclusively at the C-2 position.

Cross-Coupling Reactions for Further Functionalization

Beyond SNAr reactions, the chlorine atom on this compound serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. These methods provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity accessible from this pyrimidine core.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium catalysis has revolutionized the functionalization of aryl and heteroaryl halides.

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. While aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the 2-chloropyrimidine core facilitates the initial oxidative addition step of the palladium(0) catalyst. Microwave-assisted Suzuki couplings of 2,4-dichloropyrimidines with arylboronic acids have been shown to be highly efficient, providing C-4 substituted products with very low catalyst loading semanticscholar.org. This highlights the feasibility of applying this methodology to the C-2 position of this compound to synthesize 2,4-diarylpyrimidine derivatives.

Sonogashira Coupling : This reaction forges a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst mdpi.com. This method allows for the introduction of alkynyl moieties, which are valuable functional groups for further transformations. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst nih.gov. Given the reactivity of the 2-chloropyrimidine scaffold, Sonogashira coupling is a viable strategy for its alkynylation.

Buchwald-Hartwig Amination : While direct SNAr amination is often efficient for 2-chloropyrimidines, the Buchwald-Hartwig reaction provides a powerful and general alternative, especially for coupling less nucleophilic amines or when SNAr conditions are not suitable organic-chemistry.orgwikipedia.org. This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a suitable phosphine ligand and a base libretexts.orgyoutube.com. The choice of ligand is crucial for the reaction's success. Although SNAr is often competitive or preferred for highly activated substrates like 2-chloropyrimidines, the Buchwald-Hartwig amination remains a key tool in the synthetic chemist's arsenal for C-N bond formation nih.govacsgcipr.org.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Chloro-Diazine Scaffolds

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki | 2,4-Dichloropyrimidine (B19661) + Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Chloro-4-phenylpyrimidine | semanticscholar.org |

| Sonogashira | Aryl Halide + Phenylacetylene | Palladacycle / CsOAc | Aryl-alkyne | nih.gov |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd(0) / Phosphine Ligand / Base | Aryl-amine | wikipedia.orglibretexts.org |

Note: This table provides general examples of palladium-catalyzed reactions on relevant scaffolds to illustrate the potential transformations for this compound.

Cobalt-Catalyzed Cross-Coupling Investigations

In the pursuit of more sustainable and economical chemical transformations, there is growing interest in replacing precious metal catalysts like palladium with earth-abundant metals such as cobalt. Research has demonstrated that cobalt complexes can effectively catalyze the cross-coupling of aryl halides.

A notable example is the cobalt-catalyzed cross-coupling of in-situ prepared arylzinc halides with 2-chloropyrimidine nih.govfigshare.com. In this procedure, an aryl halide is first converted to an arylzinc reagent using zinc dust, which then couples with 2-chloropyrimidine using a cobalt halide as the catalyst. This one-pot method provides a practical and efficient alternative to palladium-catalyzed methods for the synthesis of 2-aryldiazines, with reactions proceeding under mild conditions to give satisfactory to high yields nih.gov. This methodology is directly applicable to this compound for the synthesis of 2-aryl-4-(4-butylphenyl)pyrimidines.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Moiety

The 4-butylphenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is governed by the electronic and steric effects of the substituents on the phenyl ring. The butyl group is an alkyl group, which is known to be an activating, ortho, para-directing substituent due to its electron-donating inductive effect and hyperconjugation. Conversely, the 2-chloropyrimidin-4-yl group is generally considered an electron-withdrawing group, which would deactivate the phenyl ring towards electrophilic attack and direct incoming electrophiles to the meta position relative to its point of attachment.

In the case of this compound, these two opposing effects must be considered. The activating effect of the butyl group is expected to be more significant, making the phenyl ring more reactive than benzene itself. The directing effects will result in substitution primarily at the positions ortho to the butyl group (positions 3' and 5') and para to the butyl group. However, the position para to the butyl group is already occupied by the pyrimidinyl substituent. Therefore, electrophilic attack is most likely to occur at the positions ortho to the activating butyl group and meta to the deactivating pyrimidinyl group.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(4-Butyl-3-nitrophenyl)-2-chloropyrimidine |

| Halogenation | Br₂, FeBr₃ | 4-(3-Bromo-4-butylphenyl)-2-chloropyrimidine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(4-Butyl-3-acetylphenyl)-2-chloropyrimidine |

It is important to note that while the ortho positions to the butyl group are electronically favored, steric hindrance from the butyl group itself and the adjacent pyrimidinyl substituent may influence the regioselectivity of the reaction, potentially leading to a mixture of products.

Other Reactive Transformations (e.g., Reduction, Oxidation, Rearrangements)

Beyond electrophilic substitution on the phenyl ring, this compound can undergo a variety of other chemical transformations.

Reduction:

The 2-chloro substituent on the pyrimidine ring can be removed via reductive dehalogenation. This is a common transformation for chloropyrimidines and can be achieved using various reducing agents. Catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) with a hydrogen source, is a standard method for such reductions. This reaction would yield 4-(4-butylphenyl)pyrimidine, providing a scaffold for further modifications where the chlorine atom is no longer desired.

Oxidation:

The butyl side chain on the phenyl ring is susceptible to oxidation under strong oxidizing conditions. Reagents such as potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic carbon of the butyl group to a carboxylic acid. This transformation would result in the formation of 4-(4-(2-chloropyrimidin-4-yl)phenyl)butanoic acid, assuming the pyrimidine ring remains stable under the reaction conditions. The electron-withdrawing nature of the pyrimidine ring might slightly deactivate the benzylic position towards oxidation compared to simple alkylbenzenes.

Rearrangements:

The pyrimidine ring itself can participate in rearrangement reactions, although such transformations often require specific conditions and may not be as common as substitution or redox reactions. One notable rearrangement in pyrimidine chemistry is the Dimroth rearrangement, which typically involves the isomerization of a 1-alkyl-2-iminopyrimidine to a 2-(alkylamino)pyrimidine. While not directly applicable to this compound in its ground state, derivatives of this compound could potentially undergo such skeletal reorganizations. For instance, after a nucleophilic substitution at the C2 position with an appropriate amine, the resulting product could be a candidate for a Dimroth-type rearrangement under thermal or catalytic conditions. More recent research has also explored skeletal editing of 4-arylpyrimidines, transforming them into other heterocyclic systems like pyridines or pyrazoles through complex multi-step sequences involving ring-opening and re-closure. nih.govresearchgate.netresearchgate.netsciety.orgescholarship.org

Table 2: Potential Products of Other Reactive Transformations

| Transformation | Reagents/Conditions | Potential Product |

| Reduction | H₂, Pd/C | 4-(4-Butylphenyl)pyrimidine |

| Oxidation | KMnO₄, heat | 4-(4-(2-Chloropyrimidin-4-yl)phenyl)butanoic acid |

| Skeletal Rearrangement (of derivatives) | Varies (e.g., heat, acid/base catalysis) | Various heterocyclic structures (e.g., pyridines) |

The reactivity of this compound is rich and varied, offering multiple avenues for the synthesis of more complex molecules. The interplay between the pyrimidine and phenyl moieties governs the selectivity and outcome of these transformations, making it a versatile building block in organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR: The ¹H NMR spectrum of 4-(4-Butylphenyl)-2-chloropyrimidine is expected to exhibit distinct signals corresponding to the protons of the butyl group, the phenyl ring, and the pyrimidine (B1678525) ring. The butyl group would show a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (CH₂) protons, a quintet for the next methylene protons, and a triplet for the methylene protons attached to the phenyl ring. The phenyl ring protons would appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene ring. The pyrimidine ring protons would also produce distinct signals in the aromatic region.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct peaks are expected for the four carbons of the butyl group, the six carbons of the phenyl ring (with four unique signals due to symmetry), and the four carbons of the pyrimidine ring (with three unique signals due to the chlorine substituent). The carbon atom attached to the chlorine will show a characteristic chemical shift.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Butyl-CH₃ | ~0.9 | ~14 |

| Butyl-CH₂ | ~1.3 | ~22 |

| Butyl-CH₂ | ~1.6 | ~33 |

| Butyl-CH₂-Ar | ~2.6 | ~35 |

| Phenyl-H (ortho to butyl) | ~7.3 | ~129 |

| Phenyl-H (meta to butyl) | ~7.6 | ~130 |

| Pyrimidine-H5 | ~7.5 | ~122 |

| Pyrimidine-H6 | ~8.7 | ~158 |

| Phenyl-C (ipso-butyl) | ~145 | |

| Phenyl-C (ortho to butyl) | ~129 | |

| Phenyl-C (meta to butyl) | ~130 | |

| Phenyl-C (para to butyl) | ~140 | |

| Pyrimidine-C2 | ~162 | |

| Pyrimidine-C4 | ~165 | |

| Pyrimidine-C5 | ~122 | |

| Pyrimidine-C6 | ~158 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, for instance, confirming the sequence of protons in the butyl chain and the coupling between the ortho and meta protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the butylphenyl group and the pyrimidine ring. For example, it would show a correlation between the methylene protons of the butyl group closest to the phenyl ring and the ipso-carbon of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₆H₁₇ClN₂. The exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula with high confidence.

Expected HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 273.1153 |

In the mass spectrometer, the molecule can be fragmented into smaller, characteristic ions. The analysis of these fragment ions provides further confirmation of the molecular structure. Key expected fragmentations for this compound would include the loss of the butyl group, cleavage of the bond between the phenyl and pyrimidine rings, and fragmentation of the pyrimidine ring itself. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable for chlorine-containing fragments.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H stretching vibrations of the aromatic and aliphatic groups, C=C and C=N stretching vibrations within the aromatic rings, and the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=C/C=N Aromatic Ring Stretch | 1600-1450 |

| C-Cl Stretch | 800-600 |

Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is a important tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is characterized by a combination of vibrations from the butylphenyl substituent and the chloropyrimidine ring.

The aromatic phenyl ring exhibits characteristic C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1400 cm⁻¹ range. vscht.cz The butyl group presents aliphatic C-H stretching vibrations between 3000 and 2850 cm⁻¹. uc.edu Specifically, the asymmetric and symmetric stretching of -CH₂- and -CH₃ groups can be identified in this region. rsc.org

The pyrimidine ring, as a heteroaromatic system, has its own set of characteristic vibrations. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to appear in the 1600-1400 cm⁻¹ region, often overlapping with the phenyl ring vibrations. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region, which is a strong indicator of the chloro-substituent on the pyrimidine ring. uc.edu

Interactive Data Table: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Pyrimidine) |

| 3000-2850 | C-H Stretch | Aliphatic (Butyl group) |

| 1600-1400 | C=C / C=N Stretch | Aromatic Ring (Phenyl & Pyrimidine) |

| 1465 | C-H Bend | -CH₂- (Butyl group) |

| 1375 | C-H Bend | -CH₃ (Butyl group) |

| 800-600 | C-Cl Stretch | Chloro-substituent |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Properties

The electronic absorption properties of this compound, studied by UV-Vis spectroscopy, are dominated by π-π* transitions within the conjugated aromatic system. Phenylpyrimidine derivatives typically display several absorption bands below 400 nm. researchgate.net The primary absorption bands are attributed to high-energy π-π* transitions localized on the phenyl and pyrimidine rings.

For similar phenylpyrimidine compounds, absorption bands can be observed around 240 nm and 300 nm. nih.gov The presence of the butyl group, an alkyl substituent, may cause a slight bathochromic (red) shift of these absorption bands due to its electron-donating inductive effect. The chlorine atom, being an electron-withdrawing group, can also influence the position and intensity of these bands. In related pyrimidine derivatives, the absorption maximum (λ_max) has been observed at 275 nm. nih.gov The electronic transitions are often a mix of local excitations on the individual rings and intramolecular charge transfer (ICT) between the butylphenyl donor moiety and the chloropyrimidine acceptor moiety. nih.gov

Fluorescence and Phosphorescence Emission Characteristics

The emission properties of pyrimidine derivatives are highly sensitive to their substitution pattern and environment. While the parent 2-chloropyrimidine (B141910) is non-fluorescent, its derivatives can become fluorescent upon structural modification. For instance, reaction with aliphatic amines can induce fluorescence, with emission maxima dependent on solvent polarity. nih.gov In contrast, some pyrimidine derivatives containing hydroxyl groups are non-fluorescent due to a rapid excited-state intramolecular proton transfer (ESIPT) process that leads to radiationless decay. nih.gov

For this compound, significant fluorescence is not necessarily expected in its native state, but it may serve as a precursor to fluorescent compounds. Its emission characteristics would likely be influenced by the efficiency of intersystem crossing versus radiative decay from the singlet excited state. Detailed studies on the fluorescence and phosphorescence of this specific compound are not widely available, indicating a need for further experimental investigation. Phosphorescence, which involves emission from a triplet excited state, would likely be weak at room temperature in solution but might be observable in a rigid matrix at low temperatures.

Vacuum Ultraviolet (VUV) Spectroscopy for High-Energy Transitions

Vacuum ultraviolet (VUV) spectroscopy probes electronic transitions at higher energies (shorter wavelengths) than conventional UV-Vis spectroscopy. Studies on 2-chloropyrimidine provide significant insight into the high-energy transitions expected for the chloropyrimidine core of the target molecule. rsc.org The VUV absorption spectrum of 2-chloropyrimidine, measured in the 3.7–10.8 eV range, reveals several distinct absorption bands. rsc.org

These bands are generally similar in the lower energy region (3.7–5.7 eV) when compared to the parent pyrimidine molecule, with some minor shifts. However, at higher energies, the effect of the halogen atom becomes more pronounced. rsc.org Larger shifts and qualitatively different band shapes appear above 5.7 eV, indicating that the mixing of excited electronic configurations is strongly dependent on the chloro-substituent. The spectrum shows strong absorption in the 6.7–8.2 eV region and becomes distinct from other pyrimidine derivatives at energies above 8.2 eV. rsc.org These high-energy transitions correspond to excitations to higher-lying π* and σ* orbitals.

X-ray Diffraction Crystallography for Solid-State Structure

Determination of Molecular Conformation and Crystal Packing

X-ray diffraction crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, analysis of closely related phenylpyrimidine derivatives allows for a detailed prediction of its molecular conformation and crystal packing.

The key conformational feature is the dihedral angle between the planes of the phenyl and pyrimidine rings. In similar structures, such as 4'-phenyl-terpyridine derivatives, this angle can vary, but the rings are often not coplanar. For instance, in one 4'-phenyl-1',4'-dihydro-2,2':6',2"-terpyridine structure, the phenyl ring is almost perpendicular to the central pyridine ring, with a torsion angle of about 80°. mdpi.com This twist is a result of steric hindrance between ortho-hydrogens on the adjacent rings.

The crystal packing is expected to be governed by a combination of weak intermolecular interactions. Given the aromatic nature of the molecule, π-π stacking interactions between adjacent phenyl and/or pyrimidine rings are highly probable. researchgate.net These interactions play a significant role in the stabilization of the crystal lattice in many aromatic compounds. mdpi.com Additionally, weak C-H···N or C-H···π hydrogen bonds may further direct the supramolecular assembly. In the absence of strong hydrogen bond donors, the packing efficiency will be largely determined by van der Waals forces and the optimization of these weaker interactions. The butyl group, being flexible, may adopt different conformations to facilitate dense packing in the crystal lattice.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline this compound is directed by a combination of subtle, non-covalent forces. While a specific crystal structure for this exact compound is not publicly available, analysis of closely related structures, such as 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, provides significant insight into the probable intermolecular interactions. The key interactions governing the crystal packing are predicted to be halogen bonding involving the chlorine atom of the pyrimidine ring and π-π stacking between the aromatic pyrimidine and phenyl rings.

Halogen Bonding:

The chlorine atom attached to the C2 position of the pyrimidine ring is a potential halogen bond donor. This interaction arises from the anisotropic distribution of electron density around the chlorine atom, creating a region of positive electrostatic potential (a σ-hole) along the C-Cl bond axis. This electrophilic region can interact favorably with a nucleophilic region on an adjacent molecule, such as a nitrogen atom of the pyrimidine ring.

In analogous structures, C–Cl···N halogen bonds are observed, where the chlorine atom of one molecule interacts with one of the nitrogen atoms of the pyrimidine ring of a neighboring molecule. The geometry of this interaction is critical, with a C–Cl···N angle close to 180° indicating a strong and directional halogen bond. These interactions often link molecules into chains or more complex networks within the crystal lattice. Pyrimidines are known to frequently form crystalline, halogen-bonded adducts. acs.org

π-π Stacking:

The planar aromatic systems of the pyrimidine and the 4-butylphenyl rings are predisposed to engage in π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of the aromatic rings. In the solid state, these interactions are typically observed as either face-to-face or offset (parallel-displaced) stacking arrangements.

Below are tables detailing the anticipated geometric parameters for these interactions, based on data from analogous compounds found in crystallographic databases.

Table 1: Predicted Halogen Bond Parameters

| Interaction Type | Donor | Acceptor | Distance (Å) (D···A) | Angle (°) (C–D···A) |

| Halogen Bond | C–Cl | N (pyrimidine) | 3.0 – 3.5 | 160 – 180 |

Data are estimated based on typical C–Cl···N halogen bonds in related heterocyclic compounds.

Table 2: Predicted π-π Stacking Parameters

| Interaction Type | Aromatic Rings Involved | Centroid-to-Centroid Distance (Å) | Slip Angle (°) |

| Offset π-π Stacking | Pyrimidine – Phenyl | 3.4 – 3.8 | 15 – 30 |

Parameters are typical for offset π-π stacking interactions between phenyl and pyrimidine ring systems.

Computational and Theoretical Investigations of 4 4 Butylphenyl 2 Chloropyrimidine

Quantum Chemical (QC) Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. These methods provide a microscopic view of electronic structure, molecular geometry, and spectroscopic behavior, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. nih.gov It is widely used to determine the optimized geometry and electronic properties of molecules. For analogous compounds like 4-phenylpyrimidine, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been employed to determine the most stable conformation. nih.gov

The optimized geometry of 4-phenylpyrimidine, a core structural analog, reveals a planar pyrimidine (B1678525) ring with the phenyl ring twisted at a certain angle. This twist is a result of the steric hindrance between the ortho hydrogens of the phenyl ring and the hydrogens on the pyrimidine ring. The calculated bond lengths and angles are generally in good agreement with experimental data from X-ray crystallography for similar molecules. nih.gov

Table 1: Selected Optimized Geometrical Parameters of 4-Phenylpyrimidine (Analogous Compound) Data sourced from DFT calculations on 4-phenylpyrimidine. nih.gov

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.34 Å |

| N1-C6 | 1.33 Å | |

| C6-C5 | 1.40 Å | |

| C5-C4 | 1.39 Å | |

| C4-N3 | 1.34 Å | |

| N3-C2 | 1.33 Å | |

| C4-C7 | 1.49 Å | |

| Bond Angle | N1-C2-N3 | 127.5° |

| C2-N3-C4 | 115.8° | |

| N3-C4-C5 | 121.5° | |

| C4-C5-C6 | 117.2° | |

| C5-C6-N1 | 122.5° | |

| C6-N1-C2 | 115.5° | |

| Dihedral Angle | N1-C6-C5-C4 | 0.0° |

| C7-C4-N3-C2 | 145.0° |

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. For 4-phenylpyrimidine, the HOMO is primarily localized on the phenyl ring, while the LUMO is distributed over the pyrimidine ring.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. nih.gov It is a valuable tool for simulating and interpreting electronic absorption spectra (UV-Vis). nih.gov

TD-DFT calculations performed on 4-phenylpyrimidine, using the B3LYP functional and the 6-311++G(d,p) basis set, can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions. nih.gov The calculated UV-Vis spectrum for 4-phenylpyrimidine typically shows strong absorption bands in the ultraviolet region, corresponding to π → π* transitions.

Table 2: Calculated Electronic Transitions for 4-Phenylpyrimidine (Analogous Compound) Data sourced from TD-DFT calculations on 4-phenylpyrimidine. nih.gov

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 285 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 245 | 0.45 | HOMO-1 → LUMO |

| S₀ → S₃ | 220 | 0.15 | HOMO → LUMO+1 |

These theoretical predictions can be correlated with experimental UV-Vis spectra to assign the observed absorption bands to specific electronic transitions within the molecule.

Ab Initio Methods for Electronic Correlations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more accurate description of electron correlation, which is the interaction between electrons, than standard DFT functionals. nih.gov

While computationally more demanding, these methods are crucial for systems where electron correlation plays a significant role. For pyrimidine and its derivatives, ab initio calculations can provide benchmark data for assessing the accuracy of DFT methods and for studying phenomena where electron correlation is critical, such as in the accurate prediction of reaction barriers and non-covalent interactions. Studies on nucleic acid bases, which contain the pyrimidine moiety, have employed ab initio methods to investigate the flexibility of amino groups and their interaction energies. nih.gov

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and the calculation of reaction kinetics.

Transition State Characterization for Reaction Pathways

The nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing chloropyrimidines. The chlorine atom at the C2 position of the pyrimidine ring is susceptible to displacement by nucleophiles. Computational methods can be used to model the reaction pathway of such a substitution on a molecule like 4-(4-Butylphenyl)-2-chloropyrimidine.

This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The geometry of the transition state for the SNAr reaction on a 2-chloropyrimidine (B141910) analog would show the incoming nucleophile forming a partial bond with the C2 carbon, while the C-Cl bond is partially broken. Vibrational frequency analysis of the TS structure is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculations for Reaction Kinetics

The activation energy (ΔG‡) of a reaction determines its rate. This can be calculated as the difference in Gibbs free energy between the transition state and the reactants. DFT calculations have been successfully used to predict the activation energies for SNAr reactions on various chloropyrimidines. wuxiapptec.com

For the reaction of a 2,4-dichloropyrimidine (B19661) derivative with a nucleophile, the activation energy for substitution at the C2 and C4 positions can be calculated to predict the regioselectivity of the reaction. For instance, in a 2,4-dichloropyrimidine with an electron-donating group at the C6 position, the transition state for C2 substitution was found to be lower in energy than for C4 substitution, indicating a preference for the C2 position. wuxiapptec.com

Table 3: Calculated Activation Energies for a Model SNAr Reaction on a Substituted Dichloropyrimidine (Analogous System) Illustrative data based on computational studies of dichloropyrimidines. wuxiapptec.com

| Reaction Pathway | Relative Transition State Energy (kcal/mol) | Predicted Selectivity |

| C2 Substitution | 0.00 | Major Product |

| C4 Substitution | +1.00 | Minor Product |

These calculations provide a quantitative understanding of the factors that control the reactivity and selectivity of nucleophilic substitution reactions on the 2-chloropyrimidine core.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and intermolecular interactions of this compound over time. Such simulations are crucial for understanding how the molecule behaves in different environments, such as in solution or in a condensed phase.

The structure of this compound is characterized by several degrees of freedom, primarily the rotation around the single bond connecting the phenyl and pyrimidine rings and the flexibility of the butyl chain. MD simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformations.

A hypothetical conformational analysis using MD simulations could reveal the following:

| Conformational Parameter | Predicted Behavior | Significance |

|---|---|---|

| Phenyl-Pyrimidine Dihedral Angle | A distribution of angles with a mean value likely between 20° and 50°, avoiding both fully planar (0°) and perpendicular (90°) arrangements. | Determines the extent of π-conjugation between the two aromatic rings, which influences electronic properties. |

| Butyl Chain Conformation | Primarily exists in the all-trans (anti-periplanar) conformation, which is the lowest in energy. Gauche conformations will also be present, contributing to the overall flexibility. | Affects how the molecule packs in a condensed phase and its interactions with surrounding molecules. |

In a condensed phase, this compound molecules will interact with each other through a combination of forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds. The molecule possesses a permanent dipole moment due to the presence of the electronegative chlorine and nitrogen atoms. The aromatic rings can also participate in π-π stacking interactions.

MD simulations can provide a dynamic picture of these intermolecular interactions. By analyzing the radial distribution functions and the orientation of neighboring molecules, it is possible to characterize the short-range order in a liquid or amorphous state. Given its somewhat elongated and semi-rigid structure, with a flexible tail, it is conceivable that this molecule could exhibit liquid crystalline behavior under certain conditions. MD simulations are a powerful tool for investigating the formation of such ordered phases. scirp.org For instance, simulations could reveal a tendency for the molecules to align in a parallel fashion, driven by a combination of shape anisotropy and intermolecular attractions.

In Silico Predictions of Electronic and Photophysical Properties

In silico methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are invaluable for predicting the electronic and photophysical properties of molecules. samipubco.comarxiv.org These calculations provide insights into the electronic structure, charge distribution, and how the molecule interacts with light.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and the energy required for electronic excitation. cancer.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich 4-butylphenyl moiety, which acts as an electron donor. Conversely, the LUMO is likely to be centered on the electron-deficient 2-chloropyrimidine ring, which acts as an electron acceptor. This spatial separation of the frontier orbitals suggests that the lowest energy electronic transition will have a significant intramolecular charge transfer (ICT) character, with electron density moving from the butylphenyl group to the chloropyrimidine group upon excitation.

DFT calculations can provide quantitative values for the energies of the HOMO and LUMO, and visualize their spatial distribution. A hypothetical representation of these properties is given below:

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO | Localized on the 4-butylphenyl ring. | This is the site of electron donation. |

| LUMO | Localized on the 2-chloropyrimidine ring. | This is the site of electron acceptance. |

| HOMO-LUMO Gap (ΔE) | A relatively small gap is expected due to the donor-acceptor nature of the molecule. | A smaller gap suggests higher reactivity and absorption of light at longer wavelengths. |

Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption and emission spectra of molecules. By calculating the energies of the excited states, it is possible to determine the wavelengths of maximum absorption (λmax) and emission (λem). nih.gov

The lowest energy absorption band in the UV-visible spectrum of this compound is expected to correspond to the HOMO-LUMO transition. Given the predicted intramolecular charge transfer nature of this transition, the position of λmax is likely to be sensitive to the solvent polarity. In more polar solvents, the charge-separated excited state is stabilized, which can lead to a red-shift (bathochromic shift) of the absorption maximum.

Similarly, TD-DFT can be used to optimize the geometry of the first excited state, from which the emission energy can be calculated. The difference between the absorption and emission maxima is the Stokes shift. A significant Stokes shift is often observed for molecules that undergo a substantial change in geometry or electronic structure upon excitation, which is characteristic of ICT states.

A hypothetical table of predicted photophysical properties is presented below:

| Property | Predicted Value (in a non-polar solvent) | Method of Prediction |

|---|---|---|

| Absorption Maximum (λmax) | ~300-350 nm | TD-DFT |

| Emission Maximum (λem) | ~380-450 nm | TD-DFT (with excited state geometry optimization) |

| Stokes Shift | ~80-100 nm | Calculated from the difference between λem and λmax |

Electron Scattering and Ionization Cross-Section Calculations

The study of electron interactions with molecules is crucial for understanding a wide range of phenomena, from mass spectrometry to radiation damage in biological systems. Theoretical calculations can provide valuable data on the cross-sections for various electron scattering processes.

For a molecule like this compound, the total electron scattering cross-section is a measure of the probability that an electron will be scattered by the molecule. This can be further divided into elastic scattering (where the kinetic energy of the electron is conserved) and inelastic scattering (which includes electronic excitation and ionization).

Calculations of the electron-impact ionization cross-section for pyrimidine and its halogenated derivatives, such as 2-chloropyrimidine, have been performed using methods like the Binary-Encounter-Bethe (BEB) model. mdpi.comresearchgate.netnih.govnih.govresearchgate.net These studies show that the ionization cross-section is dependent on the energy of the incident electron, typically peaking around 80-100 eV. mdpi.com

The table below summarizes typical findings from theoretical studies on the core structures of this molecule:

| Molecule | Peak Ionization Cross-Section (at ~80-100 eV) | Computational Method |

|---|---|---|

| Pyrimidine | ~12.10 x 10-20 m2mdpi.com | Binary-Encounter-Bethe (BEB) |

| 2-Chloropyrimidine | Higher than pyrimidine due to the Cl atom. mdpi.com | Binary-Encounter-Bethe (BEB) |

| This compound | Predicted to be significantly higher than 2-chloropyrimidine due to the larger size and number of electrons. | Estimated using additivity rules based on BEB calculations. |

Applications in Advanced Materials Science and Engineering

Development of Pyrimidine-Based Luminescent Materials

The electron-accepting character of the pyrimidine (B1678525) nucleus makes it an excellent building block for "push-pull" type fluorophores, where electron-donating groups are paired with electron-accepting moieties to induce intramolecular charge transfer (ICT) upon photoexcitation, often leading to strong luminescence.

In the field of organic light-emitting diodes (OLEDs), materials based on pyrimidine skeletons have been successfully designed and synthesized as multifunctional electron-transport and emissive materials. For instance, 2-phenylpyrimidine-based materials have been utilized in green phosphorescent OLEDs, achieving remarkable efficiencies. The introduction of a pyrimidine core can lead to high electron mobility and suitable energy levels for efficient device performance.

Derivatives of 4-(4-Butylphenyl)-2-chloropyrimidine could be functionalized to create novel emitters. The 2-chloro position is particularly suitable for introducing electron-donating groups via cross-coupling reactions. This would establish a D-A (donor-acceptor) structure with the butylphenyl-pyrimidine unit, allowing for the tuning of emission colors from blue to red. The butylphenyl group would also promote good solubility in organic solvents for solution processing and improve the morphological stability of thin films, which is crucial for device longevity.

| Emitter Type | Host Material | External Quantum Efficiency (EQE) | Luminance (cd/m²) | Power Efficiency (lm/W) | Reference |

| Green Phosphorescent | 2-Phenylpyrimidine (B3000279) derivative | >25% | 100 | 128 | nih.gov |

| Green Phosphorescent | 2-Phenylpyrimidine derivative | >25% | 1000 | 96 | nih.gov |

This table showcases the performance of OLEDs using advanced 2-phenylpyrimidine derivatives as electron-transporting host materials for a green phosphorescent emitter.

The sensitivity of the luminescence from pyrimidine-based D-A systems to their local environment makes them excellent candidates for fluorescent sensors. Their emission properties can change in response to polarity, viscosity, or the presence of specific analytes.

A structurally analogous compound, 5-(4-tert-butylphenyl)-4,6-di(thiophen-2-yl)pyrimidine, has been used as a starting material for new "turn-off" fluorescent sensors for the detection of nitroaromatic explosives. researchgate.net These D-π-A-π-D dyes exhibit fluorescence quenching in the presence of nitro compounds, with detection limits in the micromolar to millimolar range. researchgate.net Given this precedent, this compound could be similarly developed. The butylphenyl group is a key feature in the existing sensor, suggesting its role in modulating the electronic properties and interaction with analytes. The 2-chloro position could be functionalized with various recognition moieties to create probes for metal ions, biomolecules, or other environmental contaminants. researchgate.netrsc.org For example, pyrimidine derivatives have been developed as probes for cell viability monitoring and for detecting specific biological targets like GPR120. rsc.orgnih.gov

| Pyrimidine Derivative Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

| 5-(4-tert-butylphenyl)pyrimidine | Nitro-explosives | Fluorescence Quenching | 10⁻¹ to 10⁻⁶ mol/L | researchgate.net |

| 2,4,5-Triaminopyrimidine | Dead Cells (dsDNA) | Fluorescence Turn-On | N/A | rsc.org |

| Barbituric acid derivative | Reactive Oxygen Species | Fluorescence Turn-On | N/A | nih.gov |

This table presents examples of pyrimidine-based fluorescent sensors and their applications.

Design of Electron-Transporting and Hole-Blocking Materials

The intrinsic electron-deficient property of the pyrimidine ring makes it highly suitable for facilitating the movement of electrons. ossila.com This has led to the development of numerous pyrimidine-based compounds as electron-transporting layers (ETLs) and hole-blocking layers (HBLs) in electronic devices such as OLEDs. ossila.com An effective ETL must have high electron mobility and a lowest unoccupied molecular orbital (LUMO) energy level that aligns well with the device's cathode to ensure efficient electron injection. ossila.com

Materials incorporating the 2-phenylpyrimidine skeleton have proven to be highly effective, multifunctional materials that serve as both the ETL and the host for the emissive dopant. nih.gov These materials contribute to devices with extremely high power efficiencies, demonstrating the viability of the pyrimidine core in managing charge transport. nih.gov The structure of this compound provides a robust foundation for designing new ETL materials. The butylphenyl group can disrupt crystallization, leading to stable amorphous films, while the chloro-substituent can be replaced with other aromatic or heterocyclic groups to fine-tune the LUMO level and enhance electron mobility.

Integration into Self-Assembled Structures and Supramolecular Systems

Supramolecular chemistry relies on non-covalent interactions like hydrogen bonding and π-π stacking to build ordered, functional architectures from molecular components. The pyrimidine unit is an excellent tecton for supramolecular assembly. The ring nitrogen atoms can act as hydrogen bond acceptors, while the aromatic core can participate in π-π stacking interactions.

While the 2-chloro substituent of this compound is not a hydrogen bond donor, the two ring nitrogens can still form hydrogen bonds with appropriate donor molecules. More significantly, the planar phenyl and pyrimidine rings are conducive to π-π stacking, which can drive the self-assembly process. Research on related heterocyclic compounds, such as triazoles with chlorophenyl groups, has shown how weak hydrogen bonds and other non-covalent interactions cooperatively generate complex supramolecular structures in the crystalline state. nih.govresearchgate.net The butylphenyl group would likely influence the geometry of these stacks, potentially leading to the formation of unique, phase-separated nanostructures or liquid-crystalline phases. nih.gov

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, making them effective coordination sites for metal ions. This property allows pyrimidine derivatives to act as ligands in the formation of coordination complexes and as linkers in the construction of metal-organic frameworks (MOFs). nih.gov

Pyrimidine-containing ligands can coordinate with a wide variety of transition metals, such as copper(II), cobalt(II), and zinc(II), to form discrete metal complexes or extended coordination polymers. mdpi.comrsc.orgnih.govub.edu The specific substituents on the pyrimidine ring dictate the electronic and steric properties of the ligand, thereby influencing the geometry, stability, and functional properties (e.g., magnetic, optical, catalytic) of the resulting metal complex.

The this compound molecule can serve as a ligand itself, with the ring nitrogens coordinating to a metal center. The bulky butylphenyl group would play a significant role in controlling the coordination environment and the packing of the complexes in the solid state. rsc.org Furthermore, the 2-chloro position is a reactive site that allows for the synthesis of more complex, multidentate ligands. For instance, it can be substituted with other coordinating groups (e.g., pyridyl, carboxylate, thiol) to create ligands that can bridge multiple metal centers, a key strategy for building MOFs. MOFs constructed from pyrimidine-based linkers have shown promise in gas storage, separation, and catalysis. nih.govnih.gov

Potential in Polymer Chemistry and Functional Coatings

The exploration of novel monomers and functional molecules is a cornerstone of advancement in polymer chemistry and materials science. While "this compound" has been noted in other contexts, its specific application in the realm of polymer synthesis and functional coatings is not yet extensively documented in publicly available scientific literature. However, an analysis of its chemical structure provides a basis for discussing its theoretical potential in these fields.

The key to its potential utility lies in the reactive 2-chloro substituent on the pyrimidine ring. The chlorine atom at this position is susceptible to nucleophilic substitution, a fundamental reaction mechanism that can be exploited for the synthesis of polymers. This reactivity opens up theoretical pathways for the incorporation of the 4-(4-butylphenyl)pyrimidine moiety into a polymer backbone or as a pendant group.

Theoretical Polymerization Pathways:

One plausible approach to polymerization would be through nucleophilic aromatic substitution (SNAr) reactions. In this scenario, "this compound" could act as an electrophilic monomer. When reacted with a difunctional nucleophile, such as a bisphenol or a diamine, a step-growth polymerization could be initiated, leading to the formation of poly(ether pyrimidine)s or poly(amine pyrimidine)s, respectively. The general scheme for such a reaction would be:

n (Nu-R-Nu) + n (Cl-Pyrimidine-Ar) → [-Nu-R-Nu-Pyrimidine-Ar-]n + n HCl

Where "Nu" represents a nucleophilic group (e.g., -O- or -NH-), "R" is an organic spacer, and "Ar" is the 4-butylphenyl group. The properties of the resulting polymer would be highly dependent on the choice of the comonomer (Nu-R-Nu).

Another potential route could involve metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, if the molecule were further functionalized. While the existing chlorine atom can participate in some coupling reactions, the synthesis of more complex, conjugated polymers would likely require the introduction of additional reactive sites.

Potential Properties of Derived Polymers and Coatings:

The incorporation of the 4-(4-butylphenyl)pyrimidine unit into a polymer is expected to impart specific properties. The pyrimidine ring is a heterocyclic aromatic structure known for its thermal stability and specific electronic characteristics. The butylphenyl group, on the other hand, is a non-polar, flexible side chain that could influence the polymer's solubility, processability, and morphology.